3-Anilino-1-(2-methoxyphenyl)pyrrolidine-2,5-dione
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Overview
Description
3-Anilino-1-(2-methoxyphenyl)pyrrolidine-2,5-dione is a heterocyclic compound with the molecular formula C17H16N2O3. It is part of the pyrrolidine-2,5-dione family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Anilino-1-(2-methoxyphenyl)pyrrolidine-2,5-dione typically involves the condensation of aniline derivatives with maleic anhydride, followed by cyclization. The reaction is usually carried out in the presence of a solvent like ethanol or acetic acid under reflux conditions .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-Anilino-1-(2-methoxyphenyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as halogens, alkylating agents, and acylating agents are employed.
Major Products
The major products formed from these reactions include quinones, amine derivatives, and various substituted pyrrolidine-2,5-diones .
Scientific Research Applications
3-Anilino-1-(2-methoxyphenyl)pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential use in developing new therapeutic agents for diseases like cancer and inflammation.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Anilino-1-(2-methoxyphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is known to interact with proteins involved in cell signaling and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 3-Anilino-1-(4-methoxyphenyl)pyrrolidine-2,5-dione
- 3-Anilino-1-(4-methylphenyl)pyrrolidine-2,5-dione
- 3-Anilino-1-(2-chlorophenyl)pyrrolidine-2,5-dione
Uniqueness
3-Anilino-1-(2-methoxyphenyl)pyrrolidine-2,5-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group at the 2-position of the phenyl ring enhances its solubility and reactivity compared to other similar compounds .
Properties
IUPAC Name |
3-anilino-1-(2-methoxyphenyl)pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-22-15-10-6-5-9-14(15)19-16(20)11-13(17(19)21)18-12-7-3-2-4-8-12/h2-10,13,18H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBRNLGIMVSCCFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=O)CC(C2=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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